molecular formula C7H4BrN3O B2852115 7-Bromopyrido[3,2-b]pyrazin-3(4h)-one CAS No. 957107-12-9

7-Bromopyrido[3,2-b]pyrazin-3(4h)-one

Cat. No.: B2852115
CAS No.: 957107-12-9
M. Wt: 226.033
InChI Key: WQVJNKVCXDEKDJ-UHFFFAOYSA-N
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Description

Overview of Pyridopyrazine Heterocycles in Synthetic and Biological Contexts

Pyridopyrazines, a class of fused heterocyclic systems containing both pyridine (B92270) and pyrazine (B50134) rings, have garnered considerable attention for their diverse pharmacological activities. researchgate.net This scaffold is a key component in molecules designed to interact with various biological targets. Research has demonstrated that derivatives of the pyridopyrazine core exhibit a wide range of biological effects, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.ai The synthetic accessibility of the pyridopyrazine framework allows for systematic structural modifications, enabling chemists to fine-tune the properties of these molecules for specific applications. nih.govmdpi.comresearchgate.net

The biological relevance of the broader pyrazine ring system is well-established, with numerous pyrazine-containing compounds demonstrating therapeutic value. nih.gov This foundational knowledge provides a strong impetus for the continued investigation of more complex derivatives like pyridopyrazinones.

Table 1: Overview of Investigated Biological Activities of Pyridopyrazine Derivatives This table is for illustrative purposes and includes activities of the broader pyridopyrazine class.

Biological Activity Investigated Therapeutic Area
Aldose Reductase Inhibition Diabetic Complications
Antioxidant Oxidative Stress
Anticancer Oncology
Anti-inflammatory Inflammatory Diseases
Antimicrobial Infectious Diseases

Significance of Brominated Pyrido[3,2-b]pyrazin-3(4H)-one and Related Architectures in Emerging Chemical Sciences

The introduction of a bromine atom at the 7-position of the pyrido[3,2-b]pyrazin-3(4H)-one scaffold is a strategic synthetic modification. Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The presence of bromine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

A significant finding highlighting the importance of the 7-bromo substitution comes from a study on a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives designed as aldose reductase inhibitors for the potential treatment of diabetic complications. sigmaaldrich.com In this research, the derivative featuring a 7-bromo substituent on the core structure, specifically a phenolic 3,5-dihydroxyl compound (compound 4l), was identified as the most potent antioxidant, with activity comparable to the well-known antioxidant Trolox. sigmaaldrich.com This discovery underscores the critical role that the 7-bromo moiety can play in conferring potent biological activity.

The 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one core, therefore, represents a valuable platform for the development of new therapeutic agents. Its chemical structure allows for further functionalization at various positions, offering the potential to create libraries of novel compounds for biological screening. The synthesis of related brominated pyridopyrazine structures has been explored, indicating the accessibility of this class of compounds for further research. researchgate.net

Table 2: Chemical Information for a Related Compound Data for a closely related, but different, compound: 7-Bromopyrido[2,3-b]pyrazine-2,3-dione.

Property Value Source
Molecular Formula C₈H₅BrN₃O₂ ontosight.ai
Molecular Weight 247.05 g/mol ontosight.ai

The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new molecules with significant biological and chemical applications. The demonstrated antioxidant potential of a derivative of this scaffold provides a strong rationale for its further investigation in the context of diseases associated with oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4H-pyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJNKVCXDEKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957107-12-9
Record name 7-bromo-3H,4H-pyrido[2,3-b]pyrazin-3-one
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Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one and Analogues

The construction of the this compound core and its analogues relies on key synthetic strategies, primarily involving the formation of the pyrazinone ring onto a pre-functionalized pyridine (B92270) backbone.

Condensation Reactions Utilizing 5-Bromo-2,3-diaminopyridine Precursors

The primary and most direct approach to synthesizing the pyridopyrazinone ring system involves the condensation of a suitably substituted diaminopyridine with a two-carbon electrophilic synthon. In the case of this compound, the key starting material is 5-Bromo-2,3-diaminopyridine.

The synthesis of 5-Bromo-2,3-diaminopyridine can be achieved from 2-aminopyridine (B139424) through a multi-step sequence involving bromination, nitration, and subsequent reduction of the nitro group.

A common method for the cyclization involves the reaction of 5-Bromo-2,3-diaminopyridine with α-keto acids or their esters, such as glyoxylic acid or ethyl bromopyruvate. The reaction proceeds through an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the synthon, followed by an intramolecular cyclization and dehydration to furnish the pyrazinone ring.

For instance, the condensation with ethyl bromopyruvate would initially form an intermediate which, upon intramolecular cyclization and elimination of ethanol (B145695) and hydrogen bromide, would yield the desired this compound. The reaction conditions for such condensations typically involve heating in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base to facilitate the cyclization.

Table 1: Examples of Condensation Reactions for Pyridopyrazinone Synthesis

Diaminopyridine PrecursorReagentProduct
5-Bromo-2,3-diaminopyridineGlyoxylic acidThis compound
5-Bromo-2,3-diaminopyridineEthyl bromopyruvateThis compound

N-Alkylation Approaches for Pyridopyrazinone Derivatives via Phase Transfer Catalysis

Phase transfer catalysis (PTC) offers a versatile and efficient method for the N-alkylation of heterocyclic compounds, including pyridopyrazinone derivatives. This technique is particularly advantageous as it allows for the reaction between a water-soluble nucleophile (the deprotonated pyridopyrazinone) and a water-insoluble electrophile (the alkyl halide) in a biphasic system.

The N-alkylation of this compound can be performed at the N4 position of the pyrazinone ring. The reaction typically involves a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the amide nitrogen, generating a nucleophilic anion. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, facilitates the transfer of the anion from the aqueous phase to the organic phase where the alkylating agent resides.

This methodology allows for the introduction of a wide variety of alkyl groups onto the pyrazinone ring under mild reaction conditions, often at room temperature or with gentle heating, leading to high yields of the N-alkylated products. The choice of catalyst and solvent can influence the reaction rate and efficiency.

Table 2: General Conditions for N-Alkylation via Phase Transfer Catalysis

SubstrateAlkylating AgentBaseCatalystSolvent System
This compoundAlkyl halide (e.g., R-Br, R-I)aq. NaOH / KOHTetrabutylammonium bromide (TBAB)Dichloromethane/Water
This compoundBenzyl halideaq. NaOH / KOH18-Crown-6Toluene (B28343)/Water

Development of Novel Synthetic Routes to Substituted Pyridopyrazinones

While the condensation of diaminopyridines remains a primary route, research into novel synthetic methodologies continues to provide alternative and often more efficient pathways to substituted pyridopyrazinones. These can include multi-component reactions, where three or more reactants combine in a single pot to form the desired product, offering advantages in terms of atom economy and procedural simplicity.

Another approach involves the construction of the pyridine ring onto a pre-existing pyrazinone. For example, a substituted pyrazinone could be functionalized with groups that allow for a subsequent annulation reaction to form the fused pyridine ring. These methods can provide access to a wider range of substitution patterns on the pyridopyrazinone scaffold that may not be readily accessible through traditional condensation routes.

Chemical Reactivity and Derivatization Strategies of Brominated Pyridopyrazinones

The presence of the bromine atom at the C7 position and the reactive nitrogen atom in the pyrazinone ring of this compound provides two key handles for further chemical modification and diversification of the core structure.

Functionalization at the Bromine Substituent and Regioselective Modifications

The bromine atom on the pyridine ring is a versatile functional group that can be readily transformed through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C7 position, enabling the exploration of structure-activity relationships.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester). This reaction allows for the introduction of various aryl and heteroaryl groups at the C7 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for introducing diverse amino functionalities at the C7 position.

Sonogashira Coupling: This reaction, also palladium-catalyzed, involves the coupling of the aryl bromide with a terminal alkyne to form a carbon-carbon triple bond, providing access to alkynyl-substituted pyridopyrazinones.

The regioselectivity of these reactions is high, with functionalization occurring specifically at the site of the bromine atom. This precise control over the modification is crucial for the systematic development of new derivatives. For a related compound, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, successful palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig have been reported, suggesting similar reactivity for this compound. researchgate.net

Table 3: Cross-Coupling Reactions for C7-Functionalization

Reaction TypeCoupling PartnerCatalyst SystemIntroduced Substituent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl group
Buchwald-HartwigAminePd₂(dba)₃ / Ligand / BaseAmino group
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl group

N-Substitution Reactions on the Pyrazinone Ring System

As discussed in section 2.1.2, the nitrogen atom at the N4 position of the pyrazinone ring is nucleophilic after deprotonation and can be readily alkylated or arylated.

N-Alkylation: Besides phase transfer catalysis, traditional N-alkylation methods can also be employed. These typically involve the use of a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. This method is highly effective but requires anhydrous conditions.

N-Arylation: The introduction of aryl groups at the N4 position can be achieved through copper- or palladium-catalyzed N-arylation reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions typically employ an aryl halide as the coupling partner in the presence of a suitable catalyst, ligand, and base.

These N-substitution reactions provide a means to modify the steric and electronic properties of the pyridopyrazinone scaffold, which can significantly impact its biological activity.

Table 4: Conditions for N-Substitution on the Pyrazinone Ring

Reaction TypeReagentConditions
N-AlkylationAlkyl halide, NaH, DMFAnhydrous, inert atmosphere
N-Arylation (Ullmann)Aryl iodide, CuI, BaseHigh temperature
N-Arylation (Buchwald-Hartwig)Aryl bromide, Pd catalyst, Ligand, BaseInert atmosphere

Electrochemical Reduction Pathways and Mechanistic Investigations

The electrochemical behavior of pyrido[2,3-b]pyrazine (B189457) derivatives has been a subject of interest to understand their redox properties. nih.gov Studies on related compounds, such as 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, have been conducted to evaluate their potential as corrosion inhibitors for mild steel. researchgate.netresearchgate.net These investigations typically involve electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net The results from these studies suggest that such compounds can act as efficient corrosion inhibitors, with their effectiveness increasing with concentration. researchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir isotherm. researchgate.netresearchgate.net While specific mechanistic investigations on the electrochemical reduction pathways of this compound are not extensively detailed in the provided results, the research on analogous structures provides a framework for understanding its potential electrochemical behavior. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Heteroaryl Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties onto a core structure. The bromine atom at the 7-position of the pyridopyrazinone ring is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology has been successfully applied to various heterocyclic systems, including those similar to pyridopyrazinones, to synthesize a range of π-conjugated molecules. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups. mdpi.commdpi.com For instance, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid using Pd(PPh3)4 and sodium carbonate yielded the corresponding 4-phenyl derivatives in good yields. nih.gov A novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized using Suzuki coupling with Pd(dppf)Cl2·CH2Cl2 as the catalyst, potassium carbonate as the base, and 1,4-dioxane/water as the solvent system, achieving high yields. ikm.org.my

CatalystBaseSolventYield (%)
Pd(dppf)Cl2·CH2Cl2K2CO31,4-Dioxane/H2O88
Pd(OAc)2Cs2CO3Dioxane-
Pd(PPh3)4Na2CO3Toluene/H2O-
Pd2(dba)3KOtBuToluene-

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. mdpi.com While it is a versatile method, the toxicity of the organostannane reagents is a significant drawback. mdpi.com In comparative studies of functionalizing diazocines, both Stille and Suzuki couplings were effective, with yields ranging from 47–94% for Stille and 0–95% for Suzuki, depending on the substrates and reaction conditions. nih.gov

The choice between Suzuki and Stille coupling often depends on the specific substrates and desired outcomes, with Suzuki coupling generally being preferred due to the lower toxicity of the boron-based reagents. nih.govnih.gov

Copper-Catalyzed C-N Bond Formation and Direct Substitution Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed methods for forming new bonds.

Copper-Catalyzed C-N Bond Formation: The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active molecules. Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have been widely used for this purpose. researchgate.netnih.gov These reactions typically involve the coupling of an aryl halide with an amine, amide, or other nitrogen-containing nucleophile. Copper catalysts are advantageous due to their lower cost and toxicity compared to palladium. nih.gov For instance, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids has been used as a key step in the synthesis of carbazole (B46965) alkaloids. rsc.org

Buchwald-Hartwig Amination: While primarily a palladium-catalyzed reaction, the principles of C-N bond formation are central. This reaction is highly effective for coupling amines with aryl halides. researchgate.netnih.gov In the synthesis of novel pyrido[2,3-b]pyrazine derivatives, various palladium catalysts and bases were screened for the N-arylation of a chloro-substituted intermediate with amines. ikm.org.my The optimal conditions were found to be Pd2(dba)3/Xantphos with Cs2CO3 in 1,4-dioxane. ikm.org.my

Catalyst SystemBaseSolvent
Pd2(dba)3/XantphosCs2CO31,4-Dioxane
Pd2(dba)3/BINAPK2CO3DMF
Pd(OAc)2/XantphosNa2CO3Toluene
Pd(OAc)2/XPhosKOtBu-

These methods allow for the direct incorporation of nitrogen-containing functional groups, which is a key step in the synthesis of many pharmacologically relevant compounds.

Conversion to Dithiol Derivatives via Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental transformation in sulfur chemistry. This reaction can be achieved using various thionating agents, with Lawesson's reagent being one of the most common and versatile. organic-chemistry.orgnih.gov

The reaction of this compound with a thionating agent can convert the lactam carbonyl group into a thioamide. Further reaction can lead to the formation of dithiol derivatives. Specifically, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol has been synthesized by treating the corresponding dione (B5365651) with phosphorus pentasulfide (P4S10) in pyridine. researchgate.net

Lawesson's Reagent: This reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.orgresearchgate.net It generally requires milder conditions than phosphorus pentasulfide. organic-chemistry.org The reaction mechanism involves the formation of a reactive dithiophosphine ylide, which attacks the carbonyl oxygen. researchgate.net The choice of solvent can influence the reaction rate and yield, with toluene being a commonly used solvent. orientjchem.org

The conversion to dithiol derivatives significantly alters the electronic properties of the pyridopyrazinone core and opens up new avenues for creating sulfur-containing heterocyclic compounds with unique properties. researchgate.netnih.gov

Computational Investigations of this compound Insufficiently Documented in Publicly Accessible Research

Theoretical studies employing Density Functional Theory (DFT) are crucial for understanding the electronic structure, reactivity, and molecular properties of novel compounds. Such calculations would typically elucidate reactivity descriptors, predict molecular geometries, and offer mechanistic insights into potential reaction pathways. Similarly, Molecular Dynamics (MD) simulations are instrumental in investigating intermolecular interactions and adsorption mechanisms, which are vital for applications in materials science and medicinal chemistry.

Although computational approaches are widely used in the design and optimization of molecules with desired properties, the absence of specific studies on this compound means that a detailed analysis under the requested outline cannot be provided at this time. The scientific community has explored other isomers and derivatives, but the specific data required for a thorough computational treatise on this particular molecule remains unpublished or inaccessible.

Further research is needed to perform the necessary quantum chemical and molecular dynamics simulations on this compound to generate the data required for a complete computational analysis.

Computational Chemistry and Theoretical Investigations

Computational Approaches in Molecular Design and Optimization

Structure-Based and Ligand-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for biological activity. Both ligand-based and structure-based approaches are instrumental in developing these models for novel compounds like 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one.

Ligand-Based Pharmacophore Modeling: In the absence of a known target structure, ligand-based pharmacophore models are constructed by aligning a set of active molecules and extracting common chemical features. For the broader class of pyrazine (B50134) derivatives, studies have successfully generated pharmacophore hypotheses to explain their inhibitory activity against targets such as PIM-1 kinase. japsonline.comresearchgate.net These models typically identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for potent bioactivity. For this compound, a hypothetical ligand-based pharmacophore model would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 3 and the nitrogen atoms within the pyrazine ring are prime candidates for forming hydrogen bonds with a biological target.

Hydrogen Bond Donor (HBD): The secondary amine at position 4 provides a crucial hydrogen bond donor capability.

Aromatic Ring (AR): The fused pyridine (B92270) ring system contributes to aromatic interactions, such as pi-pi stacking, with receptor sites.

Halogen Atom (XA): The bromine atom at position 7 can act as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the biological target is available, a structure-based pharmacophore model can be developed. This approach maps the key interaction points within the active site of the target protein. For instance, molecular docking studies on pyrido[2,3-b]pyrazin-3(4H)-one derivatives targeting aldose reductase have revealed critical interactions with active site residues. nih.govresearchgate.net A structure-based pharmacophore for this compound, when docked into a relevant target, would be derived from the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

A comparative table of potential pharmacophoric features for this compound is presented below, based on general principles and findings from related compounds.

Pharmacophoric FeaturePotential Location on this compoundType of Interaction
Hydrogen Bond Acceptor 1Carbonyl oxygen at C3Hydrogen Bond
Hydrogen Bond Acceptor 2Pyrazine Nitrogen at N1Hydrogen Bond
Hydrogen Bond Acceptor 3Pyrazine Nitrogen at N5Hydrogen Bond
Hydrogen Bond DonorAmine hydrogen at N4Hydrogen Bond
Aromatic RingFused Pyridine Ringπ-π Stacking, Hydrophobic
Halogen Bond DonorBromine at C7Halogen Bond, Hydrophobic

Research Avenues and Potential Applications in Chemical Sciences

Utility as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The structural framework of 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one makes it a valuable intermediate in organic synthesis. The bromine atom at the 7-position serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. mdpi.com This versatility enables the creation of a library of derivatives with modified electronic and steric properties.

Furthermore, the lactam functionality within the pyrazinone ring offers sites for N-alkylation or acylation, providing another avenue for structural diversification. The synthesis of related pyrido[2,3-b]pyrazine (B189457) derivatives often involves multi-component reactions, highlighting the potential for efficient and atom-economical synthetic strategies. nih.gov The core structure can be assembled through the condensation of appropriate precursors, and subsequent functionalization can lead to a wide array of complex molecules. researchgate.netresearchgate.net

Exploration in Medicinal Chemistry Lead Discovery and Optimization

Heterocyclic compounds, including those with a pyrido[2,3-b]pyrazine core, are of significant interest in medicinal chemistry due to their potential as lead compounds for drug development. ontosight.ai The structural features of this compound and its derivatives allow for interactions with various biological targets. ontosight.ai

The pyrido[3,2-b]pyrazin-3(4H)-one scaffold has been investigated for its potential as an enzyme inhibitor. For instance, derivatives of this core structure have been evaluated as corticotropin-releasing factor-1 receptor antagonists. nih.govdntb.gov.ua The design and synthesis of novel derivatives can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize their inhibitory activity and selectivity against specific enzymes like kinases. researchgate.net The development of selective inhibitors for targets such as mitogen-activated protein kinase kinase 4 (MKK4) has been a focus of research, with related dihydropyrido[3,4-b]pyrazin-3(2H)-one structures showing promise. nih.gov

Compounds with similar heterocyclic cores have demonstrated a range of biological activities. Pyrido[2,3-d]pyrimidines, a related class of compounds, have been extensively studied as anticancer agents targeting various kinases. researchgate.net Pyrazolo[3,4-b]pyrazines have also shown potential anti-inflammatory and anticancer properties. nih.govnih.gov The pyrido[2,3-b]pyrazine scaffold itself has been linked to anticancer, antitumor, antimalarial, anti-inflammatory, and antibacterial effects. The presence of a bromine atom can enhance the biological activity of a compound.

The ProTide technology is a prodrug approach that masks the phosphate (B84403) group of a nucleotide analog to improve its intracellular delivery. nih.govbham.ac.ukcardiff.ac.uk This strategy involves attaching an aryl group and an amino acid ester to the phosphate, which are cleaved by intracellular enzymes to release the active drug. bham.ac.uk While not directly applied to this compound in the provided context, the principles of prodrug design are relevant for enhancing the therapeutic potential of bioactive molecules derived from this scaffold. The application of such technologies could potentially be explored for phosphorylated derivatives of this compound to improve their cellular uptake and efficacy. cardiff.ac.uk

Applications in Materials Science: Corrosion Inhibition Studies

Recent research has highlighted the potential of pyridopyrazine derivatives as corrosion inhibitors for metals. These organic molecules can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive effects of acidic environments. imist.maresearchgate.netresearchgate.net

The effectiveness of corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govmdpi.com Studies on a related compound, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, have demonstrated its ability to inhibit the corrosion of mild steel in hydrochloric acid. imist.maresearchgate.netresearchgate.net These studies show that the inhibitor molecules adsorb onto the steel surface, following the Langmuir adsorption isotherm, and act as mixed-type inhibitors. researchgate.net The presence of heteroatoms like nitrogen and sulfur, along with the aromatic system, facilitates the adsorption process. researchgate.net

Table 1: Electrochemical Data for Corrosion Inhibition

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Charge Transfer Resistance (Rct) (Ω cm²)
00.6126--
10⁻⁶---
10⁻⁵---
10⁻⁴---
10⁻³-91-

Note: The data in this table is illustrative and based on findings for a related dithiol derivative. researchgate.netresearchgate.net Specific values for this compound would require dedicated experimental investigation.

Investigation of Adsorption Mechanisms and Isotherm Models

The study of adsorption mechanisms is crucial for understanding the interactions between this compound and various surfaces. Research on analogous compounds, such as derivatives of pyrido[2,3-b]pyrazine, has shown that these molecules can effectively adsorb onto metal surfaces, a key process in applications like corrosion inhibition. researchgate.net

The adsorption behavior of these compounds is often analyzed using isotherm models, which provide a mathematical description of the equilibrium between the adsorbed and non-adsorbed species. The Langmuir adsorption isotherm is a commonly applied model in this context. researchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer. The adherence of the experimental data to the Langmuir isotherm suggests that the adsorption of these molecules onto the surface is a well-defined process. researchgate.net

For instance, studies on a synthesized pyrido[2,3-b]pyrazine derivative demonstrated that its adsorption on a mild steel surface in an acidic medium follows the Langmuir isotherm. researchgate.net This indicates a strong and specific interaction between the inhibitor molecules and the metal surface. Similarly, a study on 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol also found that its adsorption obeys the Langmuir adsorption isotherm. researchgate.net

Correlation between Molecular Structure, Quantum Chemical Parameters, and Inhibition Efficiency

A significant area of research involves establishing a correlation between the molecular structure of pyrido[3,2-b]pyrazin-3(4h)-one derivatives, their quantum chemical parameters, and their observed inhibition efficiency. This approach allows for a deeper understanding of the inhibition mechanism at a molecular level and aids in the design of more effective compounds.

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable insights into the electronic properties of the molecule. researchgate.net These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). These parameters are correlated with the molecule's ability to donate or accept electrons, which is a critical aspect of its interaction with a metal surface.

For example, a higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE) is an indicator of the molecule's stability and reactivity; a lower energy gap generally implies higher reactivity and potentially better inhibition efficiency.

Research on a pyrido[2,3-b]pyrazine derivative has successfully correlated its quantum chemical parameters with its experimentally determined corrosion inhibition efficiency. researchgate.net These theoretical studies complement experimental findings and provide a robust framework for understanding the structure-activity relationship. The presence of heteroatoms like nitrogen, oxygen, and sulfur, along with the bromine atom in the 7-position of the core pyrido[3,2-b]pyrazin-3(4h)-one structure, is expected to play a significant role in its adsorption and inhibition properties due to the presence of lone-pair electrons that can readily interact with metal surfaces.

The following table summarizes key quantum chemical parameters and their general correlation with inhibition efficiency:

Quantum Chemical ParameterSymbolCorrelation with Inhibition Efficiency
Energy of the Highest Occupied Molecular OrbitalEHOMOHigher values generally indicate better inhibition efficiency.
Energy of the Lowest Unoccupied Molecular OrbitalELUMOLower values can indicate better inhibition efficiency.
Energy GapΔESmaller values often correlate with higher inhibition efficiency.
Dipole MomentμNo simple correlation; can influence adsorption orientation.
Electron AffinityAA = -ELUMO
Ionization PotentialII = -EHOMO

Q & A

Q. What are the standard synthetic routes for 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one?

The compound is typically synthesized via cyclization and substitution reactions. A common method involves reacting brominated precursors with pyrazinone derivatives under acidic or basic conditions. For example, cyclization of 2,3-diaminopyridine with brominated carbonyl compounds in ethanol and sulfuric acid has been reported, followed by purification via recrystallization .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and Mass Spectrometry (MS) . X-ray crystallography can confirm bond angles and spatial arrangement, as demonstrated for structurally similar pyrido-pyrimidine derivatives .

Q. What analytical methods ensure the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard for assessing purity. Elemental analysis validates composition, while differential scanning calorimetry (DSC) determines melting points and thermal stability .

Q. What are the known biological activities of this compound?

Derivatives of pyrido[3,2-b]pyrazin-3(4H)-one exhibit aldose reductase inhibitory activity , critical for managing diabetic complications. Enzyme inhibition assays (e.g., IC₅₀ measurements) and antioxidant activity tests (DPPH radical scavenging) are used to evaluate efficacy .

Q. How should researchers handle and store this compound?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use desiccants to mitigate hygroscopicity, and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products.
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Computational tools (e.g., density functional theory (DFT)) predict chemical shifts and validate experimental data .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Molecular docking (AutoDock, Schrödinger) models interactions with biological targets like aldose reductase. DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reaction pathways .

Q. How does the bromine substituent influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that bromine at the 7-position enhances electron-withdrawing effects , increasing binding affinity to enzyme active sites. Comparative assays with non-brominated analogs quantify this effect .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires:

  • Purity control : Column chromatography replaces recrystallization for larger batches.
  • Intermediate stability : Protect reactive intermediates (e.g., amines) with tert-butoxycarbonyl (Boc) groups .

Q. How is the compound’s role as a synthetic intermediate explored?

It serves as a precursor for complex heterocycles (e.g., pyrazolo-pyrido-pyrimidines) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Monitor reaction progress with LC-MS to identify intermediates .

Q. What strategies address low solubility in biological assays?

Use co-solvents (e.g., DMSO ≤1% v/v) or prepare water-soluble salts (e.g., hydrochloride). Micellar encapsulation with surfactants (e.g., Tween-80) also enhances bioavailability .

Q. How are crystallographic data interpreted to confirm molecular packing?

Analyze hydrogen-bonding networks (N–H⋯O, C–H⋯π) and dihedral angles from X-ray data. Software like Mercury (CCDC) visualizes intermolecular interactions and crystal lattice stability .

Q. What methods validate antioxidant activity alongside enzyme inhibition?

Combine aldose reductase inhibition assays with antioxidant tests:

  • DPPH assay : Measures radical scavenging capacity.
  • FRAP assay : Quantifies ferric ion reduction potential.
    Correlation analysis identifies dual-action mechanisms .

Q. How do researchers analyze conflicting bioactivity data across studies?

Conduct meta-analyses controlling for variables like assay type (cell-free vs. cell-based), compound purity, and concentration ranges. Use statistical tools (e.g., ANOVA) to identify significant trends .

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